molecular formula C14H18N2O3S B2801216 N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate CAS No. 91944-64-8

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate

Cat. No.: B2801216
CAS No.: 91944-64-8
M. Wt: 294.37
InChI Key: OAOSXODRWGDDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate (CAS 91944-64-8) is a crystalline salt formed by the reaction of N,N-dimethylpyridin-4-amine (DMAP) and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). Its molecular formula is C₁₄H₁₈N₂O₃S, with a molar mass of 294.37 g/mol, and it exhibits a melting point of 172–174°C in dichloromethane . The compound is widely utilized as a catalyst in organic synthesis, particularly in esterifications (e.g., Steglich esterification) and sulfonylation reactions (e.g., tosyl chloride activation) . Its stability under inert storage conditions and compatibility with polar aprotic solvents like dichloromethane (DCM) make it a versatile reagent .

Properties

IUPAC Name

N,N-dimethylpyridin-4-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOSXODRWGDDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in esterification reactions, the primary products are esters .

Scientific Research Applications

Catalytic Applications

Esterification Reactions
N,N-Dimethylpyridin-4-amine acts as a potent nucleophilic catalyst in esterification reactions. It facilitates the formation of esters from carboxylic acids and alcohols by enhancing the electrophilicity of the acyl group, thereby accelerating the reaction rate. The mechanism involves the formation of an acetylpyridinium ion intermediate, which subsequently reacts with alcohols to yield esters efficiently .

Synthesis of Indoles and Tetrazoles
Recent studies have shown that ionic liquids based on N,N-Dimethylpyridin-4-amine can be employed as catalysts for the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles through click chemistry. These methods are environmentally friendly and require minimal catalyst loading, showcasing the versatility of this compound in facilitating complex organic transformations .

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of N,N-Dimethylpyridin-4-amine exhibit promising anticancer properties. For instance, compounds synthesized using DMAP-based ionic liquids have shown efficacy in inhibiting cancer cell proliferation by interfering with mitotic spindle formation in centrosome-amplified cancer cells . This suggests potential applications in developing novel anticancer therapeutics.

Neuroprotective Effects
In neuropharmacological studies, certain derivatives have been identified as potential inhibitors of protein aggregation associated with neurodegenerative diseases such as Alzheimer's. These compounds can prevent the aggregation of alpha-synuclein and tau proteins, which are implicated in the pathology of these conditions .

Environmental Applications

Green Chemistry Initiatives
The use of N,N-Dimethylpyridin-4-amine in ionic liquid formulations aligns with green chemistry principles by reducing solvent usage and minimizing waste generation during chemical reactions. Its application in solvent-free environments demonstrates its potential for sustainable practices in organic synthesis .

Case Studies

Study Focus Findings Reference
Esterification MechanismDetailed mechanism involving DMAP as a catalyst for ester formation, highlighting efficiency.
Synthesis of IndolesEfficient synthesis using DMAP-based ionic liquids under solvent-free conditions.
Anticancer ActivityInhibition of multipolar spindle formation in cancer cells leading to reduced proliferation rates.
Neuroprotective PropertiesCompounds derived from DMAP showed protective effects against protein aggregation linked to Alzheimer's.

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Key Compounds

Compound CAS Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Application
DMAP-p-Toluenesulfonate 91944-64-8 C₁₄H₁₈N₂O₃S 294.37 172–174 Tosylation, esterification
4-Methylbenzenesulfonic Acid Hydrate 6192-52-5 C₇H₁₀O₃S·xH₂O ~190 (anhydrous) 103–105 Acid catalysis
DMAP (Free Base) 1122-58-3 C₇H₁₀N₂ 122.17 108–110 Nucleophilic catalysis

Table 2. Reaction Yields Using DMAP-p-Toluenesulfonate vs. Analogues

Reaction Catalyst Yield Reference
Tosylation of 4-chlorobutan-1-ol DMAP-p-Toluenesulfonate 99%
Esterification of phenoxyacetic acid DMAP + DCC 54–93%
Sulfonation of lactone derivatives DMAP-p-Toluenesulfonate 93%

Biological Activity

N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, also known as DMAP sulfonate, is a compound derived from 4-dimethylaminopyridine (DMAP), which is widely recognized for its catalytic properties in organic synthesis. This article explores the biological activity of DMAP sulfonate, focusing on its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C₁₄H₁₈N₂O₃S
  • CAS Number : 91944-64-8
  • Molecular Weight : 294.37 g/mol
  • IUPAC Name : this compound

DMAP sulfonate exhibits biological activity primarily through its role as a nucleophilic catalyst. Its mechanism involves:

  • Nucleophilic Catalysis : DMAP enhances the electrophilicity of acyl compounds, facilitating nucleophilic attack by alcohols or amines.
  • Formation of Acylpyridinium Ion : In reactions such as esterification, DMAP forms an acylpyridinium ion that stabilizes the transition state, leading to increased reaction rates.

1. Catalytic Activity

DMAP and its derivatives are extensively used in organic synthesis due to their ability to catalyze various reactions, including:

  • Esterifications : DMAP significantly improves yields in esterification reactions with acyl chlorides and anhydrides.
  • Acylation Reactions : It serves as a catalyst in acylation processes, enhancing the formation of amides and esters from carboxylic acids and amines.

2. Pharmaceutical Applications

Research indicates that DMAP derivatives can exhibit biological activities relevant to medicinal chemistry:

  • Anticancer Activity : Some studies have explored the use of DMAP derivatives in synthesizing compounds with anticancer properties. For instance, analogs of DMAP have been tested for their ability to inhibit cancer cell proliferation.

3. Biochemical Studies

DMAP sulfonate has been investigated for its role in biochemical assays:

  • Inhibition Studies : Research shows that DMAP can inhibit certain enzymes, indicating potential applications in drug design and enzyme regulation .

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of various DMAP derivatives on specific enzymes involved in cancer progression. The results showed that certain modifications to the DMAP structure enhanced its inhibitory potency against target enzymes, suggesting a pathway for developing new anticancer agents .

Study 2: Catalytic Efficiency

Research conducted by Sigma-Aldrich highlighted the efficiency of DMAP as a catalyst in acylation reactions compared to traditional methods. The study demonstrated that using DMAP not only increased reaction rates but also improved product yields significantly .

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
N,N-Dimethylpyridin-4-amineEnzyme Inhibition12
DMAP (4-Dimethylaminopyridine)Esterification Catalyst-
DMAP Derivative AAnticancer Activity8
DMAP Derivative BAnticancer Activity15

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate, and how can purity be optimized during purification?

  • Methodology : The compound is often synthesized via sulfonation reactions. A representative protocol involves reacting N,N-dimethylpyridin-4-amine (DMAP) with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0°C under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Post-reaction, the product is purified via aqueous workup (washing with water and brine), followed by solvent removal under reduced pressure. Recrystallization from DCM or ethanol is recommended to enhance purity. Storage under inert atmosphere (e.g., nitrogen) at room temperature prevents degradation .

Q. How is this compound typically employed as a reagent or catalyst in organic synthesis reactions?

  • Methodology : The compound acts as a proton scavenger or co-catalyst in nucleophilic substitutions and esterifications. For example, it facilitates tosylation reactions by stabilizing reactive intermediates through hydrogen bonding or electrostatic interactions. In multi-step syntheses (e.g., drug intermediates), it improves yields by minimizing side reactions caused by acidic protons .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure (e.g., aromatic proton signals at δ 7.2–8.5 ppm for the pyridine and tosyl groups) .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (294.37 g/mol) and detects impurities .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves hydrogen-bonding networks and salt formation. Monoclinic systems (space group P21/nP2_1/n) are common for sulfonate salts, with lattice parameters (e.g., a=14.64a = 14.64 Å, b=5.71b = 5.71 Å) guiding structural validation .

Advanced Research Questions

Q. What variables should be considered when optimizing reaction conditions involving this compound in multi-step syntheses?

  • Methodology : Key variables include:

  • Temperature : Reactions often start at 0°C to control exothermic sulfonation, then warm to room temperature .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance solubility of ionic intermediates.
  • Stoichiometry : A 1:1 molar ratio of DMAP to tosyl chloride minimizes byproducts. Excess base (e.g., triethylamine) ensures complete deprotonation.
  • Workup : Sequential washing (water → brine) removes unreacted reagents, while drying over anhydrous Na2_2SO4_4 prevents residual moisture .

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of sulfonate salts related to this compound?

  • Methodology : Contradictions in hydrogen-bonding patterns or lattice parameters can arise from polymorphic variations. Use SHELXL for refinement, comparing observed vs. calculated diffraction patterns. Validate against known sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate, P21/nP2_1/n symmetry, a=14.64a = 14.64 Å) . Cross-reference with spectroscopic data (e.g., FTIR for sulfonate S=O stretches at ~1130–1370 cm1^{-1}) to confirm consistency .

Q. What mechanistic insights explain the role of this compound in facilitating nucleophilic substitutions or esterification reactions?

  • Methodology : The tosylate group acts as a leaving agent, while DMAP stabilizes transition states via lone-pair donation from its pyridine nitrogen. In esterifications, DMAP·TsOH enhances electrophilicity of carbonyl carbons, accelerating acyl transfer. Kinetic studies (e.g., monitoring reaction rates via 1^1H NMR) can quantify catalytic efficiency .

Q. How do storage conditions and handling protocols impact the experimental reproducibility of reactions involving this compound?

  • Methodology : The compound is hygroscopic and degrades in humid environments. Store under inert gas (argon/nitrogen) in sealed containers with desiccants. Pre-dry solvents (e.g., molecular sieves for DCM) to prevent hydrolysis. Regular purity checks via TLC (Rf_f ~0.3 in 9:1 DCM:MeOH) ensure batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.